molecular formula C24H31N3O B5106887 2-(4-ethyl-1-piperazinyl)-N-(3-methylbenzyl)-2-indanecarboxamide

2-(4-ethyl-1-piperazinyl)-N-(3-methylbenzyl)-2-indanecarboxamide

Cat. No.: B5106887
M. Wt: 377.5 g/mol
InChI Key: IXGMNSBXTPUXOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-ethyl-1-piperazinyl)-N-(3-methylbenzyl)-2-indanecarboxamide, also known as GW-501516 or Endurobol, is a synthetic drug that has gained popularity in the scientific community due to its potential use in treating various diseases. It is a selective agonist of the peroxisome proliferator-activated receptor delta (PPARδ), which plays a crucial role in regulating lipid and glucose metabolism, as well as inflammation and oxidative stress.

Mechanism of Action

2-(4-ethyl-1-piperazinyl)-N-(3-methylbenzyl)-2-indanecarboxamide exerts its effects by activating PPARδ, which regulates the expression of genes involved in lipid and glucose metabolism, as well as inflammation and oxidative stress. Activation of PPARδ leads to increased fatty acid oxidation, glucose uptake, and mitochondrial biogenesis, which results in improved energy metabolism and insulin sensitivity. It also reduces inflammation and oxidative stress by inhibiting the expression of pro-inflammatory cytokines and increasing the expression of antioxidant enzymes.
Biochemical and Physiological Effects
This compound has been shown to have numerous biochemical and physiological effects, including improved lipid and glucose metabolism, reduced inflammation and oxidative stress, and increased energy expenditure. It has also been shown to improve cardiovascular function by reducing the risk of atherosclerosis and hypertension. Additionally, it has been shown to have anti-cancer effects by inhibiting the growth and proliferation of cancer cells.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(4-ethyl-1-piperazinyl)-N-(3-methylbenzyl)-2-indanecarboxamide in lab experiments include its high selectivity for PPARδ, its ability to improve energy metabolism and insulin sensitivity, and its anti-inflammatory and anti-oxidative properties. However, its limitations include its potential toxicity and the need for further studies to determine its long-term safety and efficacy.

Future Directions

There are numerous future directions for the study of 2-(4-ethyl-1-piperazinyl)-N-(3-methylbenzyl)-2-indanecarboxamide, including its potential use in treating metabolic disorders, cardiovascular diseases, and cancer. Further studies are needed to determine its long-term safety and efficacy, as well as its potential interactions with other drugs. Additionally, studies are needed to determine the optimal dosage and administration of this compound for various diseases.

Synthesis Methods

The synthesis of 2-(4-ethyl-1-piperazinyl)-N-(3-methylbenzyl)-2-indanecarboxamide involves the reaction of 2-chloro-5-nitrobenzoic acid with 4-ethylpiperazine to form 2-(4-ethyl-1-piperazinyl)-5-nitrobenzoic acid. This intermediate is then reduced with tin and hydrochloric acid to form 2-(4-ethyl-1-piperazinyl)-5-aminobenzoic acid, which is then coupled with 3-methylbenzylamine to form the final product.

Scientific Research Applications

2-(4-ethyl-1-piperazinyl)-N-(3-methylbenzyl)-2-indanecarboxamide has been extensively studied for its potential use in treating various diseases, including metabolic disorders, cardiovascular diseases, and cancer. It has been shown to improve insulin sensitivity, reduce inflammation and oxidative stress, and increase energy expenditure. In animal studies, it has been shown to improve lipid and glucose metabolism, as well as reduce the risk of atherosclerosis and hypertension.

Properties

IUPAC Name

2-(4-ethylpiperazin-1-yl)-N-[(3-methylphenyl)methyl]-1,3-dihydroindene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3O/c1-3-26-11-13-27(14-12-26)24(16-21-9-4-5-10-22(21)17-24)23(28)25-18-20-8-6-7-19(2)15-20/h4-10,15H,3,11-14,16-18H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXGMNSBXTPUXOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2(CC3=CC=CC=C3C2)C(=O)NCC4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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